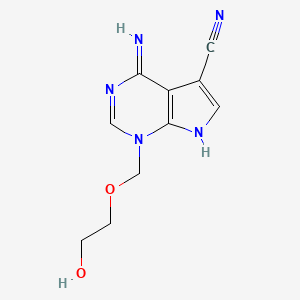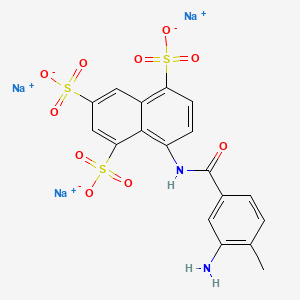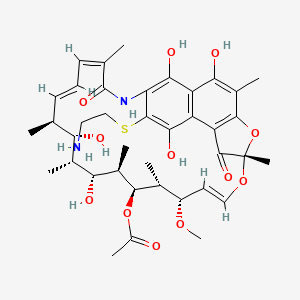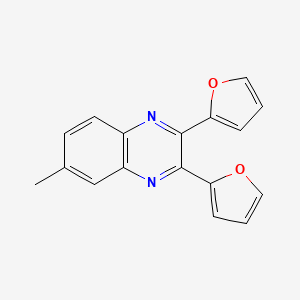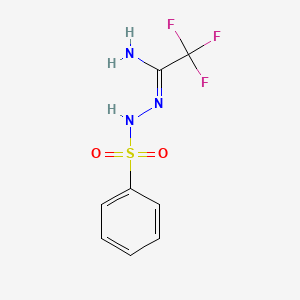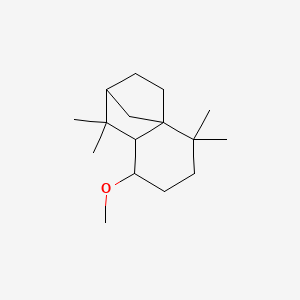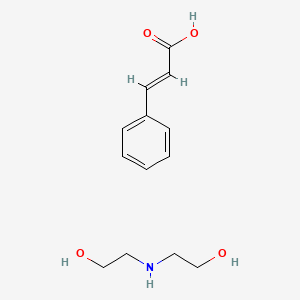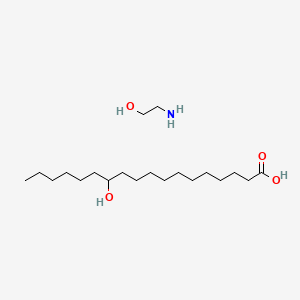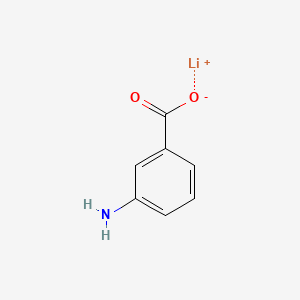
Lithium 3-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-aminobenzoate is an organometallic compound that combines lithium with 3-aminobenzoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both lithium and the aminobenzoate moiety provides unique chemical properties that can be exploited for various purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-aminobenzoate typically involves the reaction of 3-aminobenzoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The general reaction can be represented as follows:
C7H7NO2+LiOH→C7H6LiNO2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 3-aminobenzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products
Oxidation: Nitro-3-aminobenzoate, nitroso-3-aminobenzoate.
Reduction: 3-Aminobenzyl alcohol, 3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Lithium 3-aminobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium 3-aminobenzoate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, while the aminobenzoate moiety can participate in hydrogen bonding and other interactions. Key pathways affected include:
Glycogen synthase kinase-3 (GSK-3): Inhibition of this enzyme can lead to neuroprotective effects.
Inositol monophosphatase (IMPA): Modulation of this enzyme can affect neurotransmitter signaling and mood regulation.
Comparación Con Compuestos Similares
Lithium 3-aminobenzoate can be compared with other similar compounds, such as:
Lithium carbonate: Commonly used in the treatment of bipolar disorder, but lacks the specific interactions provided by the aminobenzoate moiety.
3-Aminobenzoic acid: Shares the aminobenzoate structure but lacks the lithium ion, which limits its applications in mood stabilization and neuroprotection.
Lithium orotate: Another lithium salt with potential therapeutic effects, but with different pharmacokinetics and molecular interactions.
Propiedades
Número CAS |
84434-85-5 |
|---|---|
Fórmula molecular |
C7H6LiNO2 |
Peso molecular |
143.1 g/mol |
Nombre IUPAC |
lithium;3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.Li/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
HFUNGZFRJSOZIQ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=CC(=C1)N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


